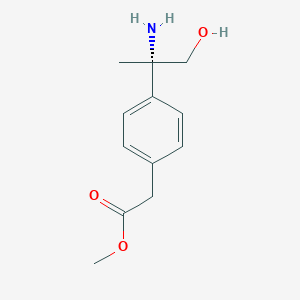![molecular formula C11H11ClN2O2S B15219433 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound features a benzimidazole core substituted with a chloro group, an ethyl group, and a thioacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be performed using ethyl halides in the presence of a base.
Thioacetic Acid Moiety Addition: The final step involves the introduction of the thioacetic acid moiety. This can be achieved by reacting the benzimidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and thioacetic acid moieties may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)propionic acid
Uniqueness
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11ClN2O2S |
|---|---|
Poids moléculaire |
270.74 g/mol |
Nom IUPAC |
2-(5-chloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-14-9-4-3-7(12)5-8(9)13-11(14)17-6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
Clé InChI |
AICCSJVYFVXJEO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)


![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)


